Cas no 851618-90-1 (3-Pyridinecarboxamide, N-[4-(5-methyl-2-furanyl)-2-thiazolyl]-2-(methylthio)-)
![3-Pyridinecarboxamide, N-[4-(5-methyl-2-furanyl)-2-thiazolyl]-2-(methylthio)- structure](https://ja.kuujia.com/scimg/cas/851618-90-1x500.png)
3-Pyridinecarboxamide, N-[4-(5-methyl-2-furanyl)-2-thiazolyl]-2-(methylthio)- 化学的及び物理的性質
名前と識別子
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- 3-Pyridinecarboxamide, N-[4-(5-methyl-2-furanyl)-2-thiazolyl]-2-(methylthio)-
- starbld0004182
- EN300-26616032
- AKOS034141868
- 851618-90-1
- Z30736264
- N-(4-(5-Methylfuran-2-yl)thiazol-2-yl)-2-(methylthio)nicotinamide
- N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)pyridine-3-carboxamide
-
- インチ: 1S/C15H13N3O2S2/c1-9-5-6-12(20-9)11-8-22-15(17-11)18-13(19)10-4-3-7-16-14(10)21-2/h3-8H,1-2H3,(H,17,18,19)
- InChIKey: RYSHQNPBOJLBFQ-UHFFFAOYSA-N
- ほほえんだ: C1(SC)=NC=CC=C1C(NC1=NC(C2=CC=C(C)O2)=CS1)=O
計算された属性
- せいみつぶんしりょう: 331.04491901g/mol
- どういたいしつりょう: 331.04491901g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 399
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 122Ų
じっけんとくせい
- 密度みつど: 1.41±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 4.99±0.70(Predicted)
3-Pyridinecarboxamide, N-[4-(5-methyl-2-furanyl)-2-thiazolyl]-2-(methylthio)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26616032-0.05g |
N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)pyridine-3-carboxamide |
851618-90-1 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
3-Pyridinecarboxamide, N-[4-(5-methyl-2-furanyl)-2-thiazolyl]-2-(methylthio)- 関連文献
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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3. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
3-Pyridinecarboxamide, N-[4-(5-methyl-2-furanyl)-2-thiazolyl]-2-(methylthio)-に関する追加情報
3-Pyridinecarboxamide, N-[4-(5-methyl-2-furanyl)-2-thiazolyl]-2-(methylthio): A Comprehensive Overview
3-Pyridinecarboxamide, N-[4-(5-methyl-2-furanyl)-2-thiazolyl]-2-(methylthio) is a compound with the CAS number 851618-90-1. This compound is a derivative of pyridinecarboxamide, which has been extensively studied for its potential applications in various fields, including pharmaceuticals and agrochemicals. The structure of this compound is characterized by a pyridine ring substituted with a carboxamide group at the 3-position and a methylthio group at the 2-position. The substituents on the thiazole ring further enhance its chemical complexity and functional versatility.
The synthesis of 3-Pyridinecarboxamide, N-[4-(5-methyl-2-furanyl)-2-thiazolyl]-2-(methylthio) involves a series of multi-step reactions, including nucleophilic substitutions, condensations, and oxidations. Recent advancements in organic synthesis have enabled researchers to optimize the yield and purity of this compound. For instance, studies have shown that the use of microwave-assisted synthesis can significantly reduce reaction times while maintaining high product quality.
One of the most promising applications of this compound lies in its potential as a pesticide or herbicide. Research conducted in recent years has demonstrated that this compound exhibits potent activity against various agricultural pests and weeds. Its mechanism of action involves interference with key biochemical pathways in target organisms, leading to their growth inhibition or death. This makes it a valuable candidate for developing eco-friendly agricultural solutions.
In addition to its agricultural applications, 3-Pyridinecarboxamide, N-[4-(5-methyl-2-furanyl)-2-thiazolyl]-2-(methylthio) has also been investigated for its pharmacological properties. Preclinical studies suggest that this compound may possess anti-inflammatory and antioxidant activities, which could be harnessed for therapeutic purposes. Furthermore, its ability to modulate cellular signaling pathways makes it a potential candidate for drug development targeting diseases such as cancer and neurodegenerative disorders.
The toxicity profile of this compound has been evaluated in several animal models. Results indicate that it exhibits low acute toxicity when administered at recommended doses. However, long-term toxicity studies are still underway to fully understand its safety profile for human use. Regulatory agencies have expressed interest in this compound due to its potential benefits and are currently reviewing data submitted by research organizations.
From an environmental perspective, the biodegradability of 3-Pyridinecarboxamide, N-[4-(5-methyl-2-furanyl)-2-thiazolyl]-2-(methylthio) has been assessed under various conditions. Studies suggest that it undergoes rapid degradation in soil and aquatic environments, minimizing its environmental footprint. This aligns with global efforts to develop sustainable chemical products that do not harm ecosystems.
Recent breakthroughs in computational chemistry have also contributed to our understanding of this compound's properties. Advanced molecular modeling techniques have provided insights into its three-dimensional structure and interactions with biological targets. These findings are being used to design more effective derivatives with enhanced efficacy and reduced side effects.
In conclusion, 3-Pyridinecarboxamide, N-[4-(5-methyl-2-furanyl)-2-thiazolyl]-2-(methylthio) (CAS No: 851618-90-1) is a multifaceted compound with significant potential across multiple industries. Its unique chemical structure, coupled with recent research advancements, positions it as a key player in future innovations within agriculture and medicine.
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